Palladium-catalyzed oxidative arylacetoxylation of alkenes: synthesis of indole and indoline derivatives†
Chemical Communications Pub Date: 2017-09-21 DOI: 10.1039/C7CC06448A
Abstract
A method for the oxidative arylacetoxylation of alkenes has been developed to synthesize indole and indoline derivatives from readily accessible substrates. The cinnamyl tethered anilines with picolinamide as a directing group provided 3-substituted indoles via intramolecular oxidative arylacetoxylation, and the 2-methyl substituted cinnamyl anilines furnished indoline derivatives with 3-position quaternary stereocenters in good to excellent yields via sequential intramolecular oxidative arylacetoxylation, hydrolysis and oxidation steps.

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Journal Name:Chemical Communications
Research Products
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CAS no.: 1093172-84-9